Product packaging for L-Proline-13C5,15N(Cat. No.:)

L-Proline-13C5,15N

Cat. No.: B12059144
M. Wt: 121.087 g/mol
InChI Key: ONIBWKKTOPOVIA-XAFSXMPTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isotopic tracing is a fundamental technique used to follow the journey of molecules through biological systems. By replacing certain atoms in a molecule with their heavier, non-radioactive (stable) isotopes, researchers can track the molecule's fate and its incorporation into various metabolic products. This approach provides invaluable insights into the dynamics of metabolic networks that cannot be obtained from static measurements of metabolite concentrations alone.

Systems biology and metabolomics aim to provide a comprehensive understanding of the complex interactions within a biological system. Stable isotope labeling is a cornerstone of these fields, enabling researchers to move beyond static snapshots and observe the flow of molecules in real-time. nih.gov By introducing substrates labeled with stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) into cells, tissues, or organisms, scientists can trace the metabolic fate of these substrates. frontiersin.org

This methodology is instrumental in:

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network, providing a detailed picture of cellular metabolism. nih.govnih.gov

Pathway Discovery: Identifying novel metabolic pathways and connections between different metabolic processes. nih.gov

Quantitative Proteomics: Measuring the synthesis and turnover rates of proteins, offering insights into cellular regulation and response to stimuli. nih.govopenaccesspub.org

The use of stable isotopes offers significant advantages over radioactive isotopes, primarily in terms of safety and the ability to conduct long-term studies without the concern of radiation-induced damage to biological systems.

L-Proline is a proteinogenic amino acid with a unique cyclic structure that plays a critical role in protein structure and synthesis, particularly in collagen. chemicalbook.com L-Proline-13C5,15N is a stable isotope-labeled version of L-proline where all five carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. This dual labeling provides a distinct mass shift that allows for precise tracking and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com

The specificity of this compound makes it an invaluable tool for several reasons:

Targeted Analysis: It allows for the specific investigation of proline metabolism and its downstream products.

Reduced Ambiguity: The combined ¹³C and ¹⁵N labeling provides a unique isotopic signature, minimizing the chances of overlapping signals from other molecules in complex biological samples.

Versatility: It can be used across various research applications, from studying protein dynamics to elucidating metabolic pathways in different organisms and disease states.

The following table summarizes the key chemical properties of this compound:

PropertyValue
CAS Number 202407-23-6
Molecular Formula ¹³C₅H₉¹⁵NO₂
Molecular Weight 121.09 g/mol
Appearance White to off-white powder
Isotopic Purity (¹³C) ≥98%
Isotopic Purity (¹⁵N) ≥98%

Interactive Data Table: The data in this table is based on information from various chemical suppliers and databases. nih.govisotope.comlab-chemicals.comsigmaaldrich.com

Detailed Research Findings with this compound

The application of this compound and other isotopically labeled forms of proline has yielded significant insights in various areas of biochemical research. Below are some detailed findings from studies that have utilized this powerful tracing tool.

Nuclear Magnetic Resonance (NMR) Studies of Protein Structure and Dynamics

In a notable study, ¹³C and ¹⁵N backbone-labeled proline was synthesized and incorporated into the C-terminal tripeptide amide of the neurohypophyseal hormone oxytocin (B344502). nih.gov A detailed NMR analysis of the labeled oxytocin confirmed its conformation, which includes a beta-turn in the cyclic part of the molecule. The isotopic labeling was crucial for assigning specific signals in the NMR spectra and understanding how the C-terminal tripeptide amide moiety can perturb the structure. nih.gov This research showcases the precision of using labeled proline to dissect the structural intricacies of peptides and proteins.

Monitoring Protein Biosynthesis

A comparative study investigated the efficacy of ¹⁵N-labeled proline versus ¹³C-labeled leucine (B10760876) for monitoring the synthesis of skin proteins in vivo. nih.gov The results demonstrated that while both tracers were rapidly incorporated into skin proteins, a greater amount of proline was incorporated compared to leucine. nih.gov This finding suggests that L-¹⁵N-proline is a more effective tracer for studying protein metabolism in the skin, a tissue rich in collagen where proline is a major constituent.

The following table presents a summary of the key findings from these representative studies:

Research AreaStudy FocusKey FindingsReference
Protein Structure NMR study of oxytocin with ¹³C and ¹⁵N backbone-labeled proline.Confirmed the assigned conformation of oxytocin, including a beta-turn, and revealed structural perturbations by the C-terminal tripeptide. nih.gov
Protein Synthesis Comparison of ¹⁵N-proline and ¹³C-leucine as tracers for skin protein biosynthesis.¹⁵N-proline showed higher incorporation into skin proteins, making it a more suitable tracer for studying protein metabolism in collagen-rich tissues. nih.gov
Metabolic Flux Analysis General application of ¹³C and ¹⁵N labeled amino acids in cancer metabolism.Labeled amino acids, including proline, are used to trace metabolic pathways and quantify fluxes, revealing altered metabolism in cancer cells. nih.gov
Quantitative Proteomics Use of stable isotope labeling with amino acids in cell culture (SILAC).Labeled amino acids like proline are incorporated into proteins, allowing for accurate quantification of protein abundance and turnover. nih.gov

Interactive Data Table: This table synthesizes findings from various research articles to highlight the utility of isotopically labeled proline.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B12059144 L-Proline-13C5,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO2

Molecular Weight

121.087 g/mol

IUPAC Name

(2S)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

ONIBWKKTOPOVIA-XAFSXMPTSA-N

Isomeric SMILES

[13CH2]1[13CH2][13C@H]([15NH][13CH2]1)[13C](=O)O

Canonical SMILES

C1CC(NC1)C(=O)O

Origin of Product

United States

Advanced Methodologies Employing L Proline 13c5,15n

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry is the cornerstone technology for analyzing biomolecules based on their mass-to-charge ratio. Stable isotope-labeled compounds like L-Proline-13C5,15N are indispensable for quantitative MS applications, enabling relative and absolute quantification by serving as internal standards or tracers.

Quantitative proteomics aims to measure the abundance of proteins within a biological sample, often comparing different conditions or time points. Stable isotope labeling is a primary strategy for achieving this accuracy.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a highly effective metabolic labeling technique that allows for the quantitative comparison of proteomes. In SILAC, cells are cultured in media containing either "light" (unlabeled) or "heavy" (isotope-labeled) forms of essential amino acids, such as arginine, lysine, and proline. This compound can be incorporated into newly synthesized proteins, resulting in a mass shift that is detectable by mass spectrometry thermofisher.comfishersci.ptckgas.comchempep.commedchemexpress.comoup.comsigmaaldrich.comeurisotop.comisotope.commedchemexpress.com. This mass difference allows for the precise quantification of protein abundance ratios between different cell populations. For instance, a peptide containing a single proline residue labeled with ¹³C₅¹⁵N will exhibit a mass increase of approximately 65 Da compared to its unlabeled counterpart nih.govresearchgate.netnih.govnih.govnih.govnih.gov.

Table 1: Illustrative Mass Shifts in SILAC for Proline-Containing Peptides

Peptide SequenceUnlabeled Peptide Mass (Da)Labeled Peptide Mass (Da) (using ¹³C₅¹⁵N-Proline)Mass Difference (Da)
Ala-Gly-Val315.15315.150
Ala-Pro-Gly342.17342.17 + 65.04 (approx.) = 407.21~65

Note: Actual mass differences depend on the specific isotopic masses and the peptide backbone. This table illustrates the principle.

Pulse-chase experiments, often integrated with SILAC (referred to as pulsed SILAC or pSILAC), are employed to study protein synthesis and degradation dynamics, thereby determining protein turnover rates chempep.complos.orgnih.govresearchgate.net. In this approach, cells are briefly exposed to media containing labeled amino acids (the "pulse"), followed by a period in unlabeled media (the "chase"). By tracking the ratio of labeled to unlabeled proteins over time, researchers can quantify the rate at which proteins are synthesized and degraded. This compound can serve as the labeled amino acid in the pulse phase, allowing for the monitoring of proline-containing proteins' synthesis and turnover chempep.comnih.govplos.orgnih.govresearchgate.net.

Table 2: Conceptual Outline of Pulse-Chase Labeling for Protein Turnover

Time PointProtein PopulationLabeling Status (using ¹³C₅¹⁵N-Proline)Measurement Focus
T=0 (Start of Pulse)Pre-existing ProteinsUnlabeledBaseline
During PulseNewly Synthesized ProteinsLabeled (¹³C₅¹⁵N-Proline incorporated)Initial incorporation rate
After Pulse (Chase)Pre-existing ProteinsUnlabeledStable
After Pulse (Chase)Newly Synthesized ProteinsLabeledTracking synthesis post-pulse
Later ChasePre-existing ProteinsUnlabeledDegradation of original pool
Later ChaseNewly Synthesized ProteinsLabeledContinued synthesis, relative to degradation
Later ChaseDegraded ProteinsAbsentRate of disappearance of labeled proteins

A significant challenge in SILAC and other isotopic labeling experiments, particularly when using labeled arginine, is the metabolic conversion of arginine to proline within cells nih.govresearchgate.netnih.govnih.govnih.govnih.govresearchgate.netacs.org. This conversion can lead to the incorporation of heavy isotopes into proline-containing peptides, creating "satellite" peaks that interfere with accurate quantification of arginine-containing peptides. This artifact can affect a substantial portion of peptides, as proline is a common amino acid in proteins nih.gov.

Several strategies are employed to mitigate this conversion:

Exogenous Proline Supplementation: Adding unlabeled L-Proline to the cell culture media at specific concentrations (e.g., 200 mg/L) has been shown to effectively prevent the metabolic conversion of labeled arginine to proline, thereby ensuring accurate SILAC quantification thermofisher.comnih.govresearchgate.netnih.govnih.govacs.org.

Reduced Arginine Concentration: Lowering the concentration of arginine in the culture media can also reduce the extent of conversion nih.govresearchgate.netacs.org.

Computational Correction: Bioinformatics approaches can be used to identify and correct for proline-containing peptides that exhibit conversion artifacts by incorporating specific modification parameters during data analysis nih.govnih.gov.

Internal Correction: Utilizing specific isotopic labeling patterns for both arginine and proline can provide an internal correction mechanism for conversion artifacts sigmaaldrich.com.

This compound itself can be used as a supplement to prevent this conversion, or its specific labeling pattern can be leveraged in computational correction strategies.

Metabolomics focuses on the comprehensive study of small molecules (metabolites) within biological systems, while Metabolic Flux Analysis (MFA) quantifies the rates of metabolic reactions. Stable isotope labeling is fundamental to both fields, providing the means to trace metabolic pathways and quantify flux rates.

MFA typically involves feeding cells or organisms with ¹³C-labeled substrates, such as glucose or amino acids, and then tracking the incorporation of these isotopes into various metabolites and amino acids. By analyzing the mass isotopomer distributions of these molecules, researchers can infer the activity of different metabolic pathways nih.govresearchgate.netplos.orgshimadzu.commdpi.comeurisotop.comnih.gov.

This compound can be directly administered or incorporated into proteins and subsequently hydrolyzed to yield labeled amino acids for MFA. This allows for the tracing of metabolic pathways that synthesize or utilize proline, or pathways where proline-derived carbon and nitrogen atoms are channeled. For example, proline can be converted to glutamate-γ-semialdehyde and subsequently to glutamate, which can then enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate nih.govphysiology.orgnih.gov. The ¹³C and ¹⁵N labels from this compound will propagate through these pathways, providing quantitative insights into flux rates.

Table 3: Simplified ¹³C/¹⁵N Label Propagation from this compound in Metabolic Pathways

Labeled SubstrateIntermediate/Product in Pathway¹³C/¹⁵N Labeling Pattern (Example)Pathway Contribution
L-Proline-¹³C₅,¹⁵NGlutamate-γ-semialdehyde¹³C₅, ¹⁵NInitial step in proline catabolism
Glutamate¹³C₅, ¹⁵NPrecursor for α-ketoglutarate
α-Ketoglutarate¹³C₅, ¹⁵NEntry point into TCA cycle
Citrate¹³C₅, ¹⁵N (distributed)TCA cycle intermediate
Succinate¹³C₅, ¹⁵N (distributed)TCA cycle intermediate
Pyruvate¹³C₃, ¹⁵N (if derived from TCA)Precursor for Alanine, other amino acids, and lipids
Oxaloacetate¹³C₄, ¹⁵N (if derived from TCA)Precursor for Aspartate, other amino acids
Derived Amino Acid SynthesisAlanine¹³C₃, ¹⁵N (from Pyruvate)Tracing carbon flow to other amino acids
Derived Amino Acid SynthesisAspartate¹³C₄, ¹⁵N (from Oxaloacetate)Tracing carbon flow to other amino acids

Note: The distribution of ¹³C and ¹⁵N labels depends on the specific metabolic pathways active and the complexity of the cellular metabolism.

Compound List:

this compound

L Proline 13c5,15n in the Investigation of Metabolic Networks

Proline Metabolism and Interconversions

The study of proline metabolism is fundamental to understanding cellular responses to stress, energy production, and biosynthesis. L-Proline-¹³C₅,¹⁵N has been instrumental in dissecting the dynamic nature of proline's synthesis and breakdown.

Biosynthesis Pathways from Glutamate and Related Precursors in various organisms

Proline is synthesized from glutamate through a series of enzymatic reactions. This pathway is a key area of investigation in various organisms, from bacteria to plants and animals. In bacteria, the synthesis begins with the phosphorylation of L-glutamate by γ-glutamyl kinase, followed by reduction to γ-glutamyl phosphate, which is then converted to Δ¹-pyrroline-5-carboxylate (P5C) and finally reduced to proline. researchgate.net In plants, this process is primarily upregulated during osmotic stress to produce proline as a protective osmolyte. nih.gov

The biosynthesis of proline is not limited to the glutamate pathway. In some organisms and under specific conditions, ornithine can also serve as a precursor. For instance, in the bacterium Clostridium sticklandii, proline is synthesized from ornithine via the actions of ornithine aminotransferase and Δ¹-pyrroline-5-carboxylate reductase, while the glutamate pathway enzymes are not detected. researchgate.net

A study on human fibroblasts utilized ¹³C₅-labeled glutamine to measure the rate of proline biosynthesis. By tracking the incorporation of the heavy isotope into proline over time, researchers were able to quantify the metabolic flux through this pathway. In fibroblasts from patients with a genetic disorder affecting the enzyme ALDH18A1, proline biosynthesis was found to be significantly reduced, demonstrating the utility of stable isotope tracing in identifying metabolic defects. core.ac.uk

Table 1: Key Enzymes in Proline Biosynthesis

EnzymeFunctionOrganism(s)
γ-Glutamyl Kinase (ProB)Phosphorylates glutamateBacteria
γ-Glutamyl Phosphate Reductase (ProA)Reduces γ-glutamyl phosphateBacteria
Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS)Catalyzes the initial steps from glutamatePlants, Animals
Δ¹-Pyrroline-5-Carboxylate Reductase (P5CR/ProC)Reduces P5C to prolineBacteria, Plants, Animals
Ornithine Aminotransferase (OAT)Converts ornithine to P5C precursorVarious organisms

Catabolic Pathways and Associated Enzyme Activities (e.g., Proline Oxidase/Proline Dehydrogenase (POX/PRODH))

The breakdown of proline, or catabolism, is as crucial as its synthesis and is primarily carried out in the mitochondria. The key enzyme in this process is Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX). PRODH catalyzes the oxidation of proline to P5C. oup.com This initial step is a critical regulatory point in proline homeostasis. nih.gov

The activity of PRODH is linked to the electron transport chain, where it can donate electrons, contributing to ATP production or, under certain conditions, the generation of reactive oxygen species (ROS). oup.com The subsequent conversion of P5C to glutamate is catalyzed by P5C dehydrogenase (P5CDH). In some Gram-negative bacteria, PRODH and P5CDH are fused into a single bifunctional enzyme called Proline Utilization A (PutA). nih.gov

The regulation of PRODH activity is complex and can be influenced by various factors, including substrate availability and cellular stress levels. For instance, in certain cancer cells, the expression of PRODH can be induced by the tumor suppressor p53, leading to apoptosis through ROS production. oup.com

Role of Proline Flux in Cellular Energy and Redox Homeostasis

The continuous synthesis and degradation of proline, often referred to as the proline cycle, plays a significant role in maintaining cellular energy and redox balance. frontiersin.org The biosynthesis of proline consumes NADPH, while its catabolism can generate FADH₂ and NADH, which feed into the mitochondrial electron transport chain to produce ATP. researchgate.net This cycling of proline and its intermediates effectively shuttles reducing equivalents between the cytosol and mitochondria.

The proline cycle is intricately linked to the pentose phosphate pathway (PPP), a major source of cytosolic NADPH. The NADP⁺ regenerated during proline synthesis can stimulate the PPP, thereby influencing nucleotide biosynthesis and the cellular antioxidant response. frontiersin.org This interplay highlights proline metabolism as a key regulator of the NADP⁺/NADPH ratio, which is crucial for a multitude of cellular processes, including reductive biosynthesis and defense against oxidative stress. frontiersin.orgresearchgate.net

Studies have shown that proline metabolism is vital for maintaining redox homeostasis under various stress conditions. frontiersin.org By modulating the levels of NAD(P)⁺ and NAD(P)H, the proline cycle can influence the activity of redox-sensitive enzymes and signaling pathways, thereby contributing to cellular survival and adaptation. researchgate.net

Interplay with Amino Acid Cycling and Broader Metabolism

The metabolic pathways of proline are not isolated but are interconnected with other amino acid metabolic networks. L-Proline-¹³C₅,¹⁵N is an invaluable tool for dissecting these complex interactions.

Arginine-Proline-Ornithine Metabolic Axis Elucidation

The metabolic pathways of arginine, proline, and ornithine are closely intertwined, sharing common intermediates and enzymes. This interconnectedness, often referred to as the arginine-proline-ornithine axis, is central to nitrogen metabolism and the synthesis of various important biomolecules. nih.gov

Stable isotope tracing studies have been instrumental in elucidating the flux and regulation of this axis. For instance, in quantitative proteomics studies using heavy isotope-labeled arginine, the conversion of arginine to proline can lead to inaccuracies if not properly accounted for. nih.gov This highlights the active metabolic flux from arginine to proline.

Table 2: Isotope Tracer Studies of the Arginine-Proline-Ornithine Axis

Tracer(s) UsedOrganism/SystemKey FindingReference
Labeled arginine, proline, and glutamateHuman preterm infantsProline is a major contributor to arginine synthesis. nih.gov
Multiple i.v. and i.g. tracers including arginine, proline, ornithine, glutamine, and glutamateMiceDietary and plasma arginine are the main precursors for citrulline synthesis. nih.gov

Tracing Nitrogen Cycling and Amino Acid Turnover Rates

The ¹⁵N label in L-Proline-¹³C₅,¹⁵N allows for the precise tracking of nitrogen atoms as they are incorporated into and released from various amino acids and proteins. This is crucial for determining amino acid turnover rates and understanding the dynamics of nitrogen metabolism. nih.gov

A study using ¹⁵N-proline in the retinal pigment epithelium (RPE) demonstrated that proline serves as a significant nitrogen source for the synthesis of 13 other amino acids, particularly glutamate, aspartate, and glutamine. The RPE was found to export these newly synthesized amino acids to the neural retina, highlighting a vital metabolic support role. This nitrogen trafficking was dependent on the enzyme proline dehydrogenase.

In another study, ¹⁵N-proline was compared to ¹³C-leucine for monitoring protein biosynthesis in the skin of rabbits. The results showed that proline was incorporated into skin proteins more rapidly and to a greater extent than leucine (B10760876), suggesting that ¹⁵N-proline is a more effective tracer for studying protein metabolism in this tissue. nih.gov

These studies exemplify the power of using stable isotope-labeled proline to quantify the flux of nitrogen through metabolic pathways and to measure the rates of protein synthesis and degradation in various tissues and cellular compartments. The data generated from such experiments are essential for building comprehensive models of cellular metabolism and for understanding how these processes are altered in health and disease.

L-Proline-13C5,15N: A Powerful Tool in Unraveling Metabolic Networks and Stress Responses

The stable isotope-labeled amino acid, this compound, has emerged as a critical tracer in the field of metabolomics, enabling researchers to meticulously track the intricate pathways of proline metabolism and its intersections with central cellular processes. This powerful tool allows for the precise quantification of metabolic flux, providing unprecedented insights into how organisms, from microbes to plants, dynamically respond to their environment.

The unique isotopic labeling of this compound, with five Carbon-13 atoms and one Nitrogen-15 (B135050) atom, allows scientists to follow the journey of this amino acid as it is metabolized within a cell. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the downstream metabolites that incorporate these heavy isotopes, thereby mapping the flow of carbon and nitrogen from proline into various metabolic pathways.

Carbon Flow into Downstream Metabolites and Central Carbon Metabolism

Proline catabolism serves as a direct link to the central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle, a fundamental pathway for energy production and biosynthesis. When this compound is introduced into a biological system, its carbon backbone can be traced into key intermediates of the TCA cycle. The degradation of proline yields glutamate, which is then converted to α-ketoglutarate, a primary entry point into the TCA cycle.

Detailed research findings from metabolic flux analysis studies have demonstrated the significant contribution of proline-derived carbons to the pool of TCA cycle intermediates. For instance, in certain cellular conditions, a substantial percentage of the carbon atoms in metabolites such as citrate, succinate, fumarate, and malate can be traced back to this compound. This highlights the importance of proline not just as a building block for proteins, but also as a vital source of fuel and biosynthetic precursors.

Table 1: Illustrative Data on Carbon-13 Distribution from this compound into TCA Cycle Intermediates

The following table represents hypothetical data from a tracer experiment, showcasing the percentage of carbon atoms in various TCA cycle intermediates that are derived from this compound after a specific incubation period.

TCA Cycle Intermediate% of Carbon Atoms Derived from this compound
α-Ketoglutarate45%
Succinate30%
Fumarate25%
Malate28%
Citrate15%

Proline in Stress Response and Adaptation Studies

In the realm of plant physiology, proline is well-documented as a key player in the response to various environmental stresses, including drought, salinity, and extreme temperatures. The accumulation of proline in plant cells under stress is a widely observed phenomenon, and this compound has become an invaluable tool for dissecting the metabolic dynamics of this response.

By employing this compound as a tracer, researchers can quantify the flux through proline biosynthesis and catabolism pathways under different stress conditions. This allows for a more nuanced understanding of how plants modulate proline levels to cope with environmental challenges. For example, studies can determine whether the observed increase in proline concentration is due to an upregulation of its synthesis from precursors like glutamate, a decrease in its degradation, or a combination of both.

Furthermore, tracing the fate of the isotopic labels from this compound can reveal how proline metabolism is integrated with other stress-responsive pathways. This includes its role in maintaining cellular redox balance and providing energy and reducing equivalents when normal metabolic functioning is impaired.

Table 2: Hypothetical Research Findings on this compound Flux in Plant Stress Response

This table illustrates potential findings from a study using this compound to investigate the metabolic response of a plant species to drought stress. The data represents the relative flux through proline metabolic pathways compared to a non-stressed control.

Metabolic PathwayRelative Flux under Drought Stress (Compared to Control)
Proline Biosynthesis from Glutamate+ 250%
Proline Catabolism to Glutamate- 75%
Carbon Flux from Proline to TCA Cycle+ 50%

Synthetic Methodologies and Isotopic Labeling Strategies for L Proline 13c5,15n

Chemical Synthesis Routes for Isotope-Enriched L-Proline

The chemical synthesis of L-Proline-13C5,15N involves multi-step procedures designed to incorporate the stable isotopes ¹³C and ¹⁵N into the proline molecule with high efficiency and stereochemical control. A common and effective strategy utilizes isotopically labeled L-glutamic acid as a precursor.

One established route begins with correspondingly labeled L-glutamic acid, which undergoes ring closure to form L-5-oxoproline (pyroglutamic acid). researchgate.net This intermediate is a key building block for the synthesis of isotopically enriched proline. The subsequent selective reduction of the 5-amide function of L-5-oxoproline, without affecting the 2-carboxylate function or the asymmetric center, is a critical step. researchgate.net To achieve this, the amide is often converted to a more reactive thioamide, which is then reduced to the amine using reagents like tributyltin hydride. researchgate.net This process, combined with appropriate protection and deprotection steps for the functional groups, yields the desired L-Proline labeled at all five carbon atoms and the nitrogen atom. researchgate.net

Another synthetic approach involves the use of chiral auxiliaries to ensure the correct stereochemistry of the final product. For instance, Oppolzer's method, which employs a sultam as a chiral auxiliary, has been successfully used to prepare ¹³C and ¹⁵N backbone-labeled proline. nih.gov Enantioselective synthesis methods are also employed to produce specific proline analogues, which can be adapted for the synthesis of labeled L-proline. nih.govnih.gov These methods often involve catalytic processes that guide the formation of the desired stereoisomer. nih.gov

The selection of a particular synthetic route depends on factors such as the availability and cost of the labeled starting materials, the desired isotopic enrichment, and the required scale of production.

Table 1: Key Stages in the Chemical Synthesis of this compound from L-Glutamic Acid

StepDescriptionKey Reagents/Conditions
1. Starting Material L-Glutamic acid isotopically labeled with ¹³C at all five carbon positions and ¹⁵N.-
2. Ring Closure Conversion of labeled L-glutamic acid to L-5-oxoproline.Heat, removal of water
3. Thioamide Formation Conversion of the amide group in L-5-oxoproline to a thioamide.Lawesson's reagent or similar
4. Selective Reduction Reduction of the thioamide to the amine, forming the pyrrolidine ring.Tributyltin hydride
5. Deprotection Removal of any protecting groups used during the synthesis.Acidic or basic conditions depending on the protecting group
6. Purification Isolation and purification of the final this compound product.Chromatography, Crystallization

Isotopic Purity and Quality Control Considerations for Tracer Applications

The utility of this compound as a tracer is critically dependent on its isotopic and chemical purity. Rigorous quality control measures are therefore essential to validate the final product for its intended applications. These measures are often conducted under Good Manufacturing Practices (GMP) to ensure consistency and quality, especially for compounds intended for clinical research. sigmaaldrich.comisotope.com

Isotopic Enrichment and Purity:

The isotopic enrichment refers to the percentage of molecules that contain the desired stable isotopes. For this compound, this means that all five carbon atoms are ¹³C and the nitrogen atom is ¹⁵N. High isotopic enrichment, typically above 98%, is crucial for sensitive detection and accurate quantification in tracer studies. researchgate.netisotope.comsigmaaldrich.com

The isotopic purity is a measure of the absence of molecules with incorrect isotopic distributions. For example, a batch of this compound should have minimal amounts of L-Proline-13C4,15N or other partially labeled variants.

Analytical Techniques for Quality Control:

Several analytical techniques are employed to determine the isotopic and chemical purity of this compound:

Mass Spectrometry (MS): This is a primary technique for determining the molecular weight and isotopic distribution of the labeled compound. chempep.comnih.govsymeres.com High-resolution mass spectrometry can distinguish between the desired fully labeled product and any unlabeled or partially labeled impurities. alexandraatleephillips.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the position of the labels. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure and determining the isotopic enrichment at specific atomic positions. researchgate.netchempep.comsymeres.com ¹³C-NMR and ¹⁵N-NMR spectra provide direct evidence of the incorporation of the stable isotopes. Quantitative NMR (qNMR) can be used to accurately determine the purity of the compound against a certified reference standard. acanthusresearch.comox.ac.ukemerypharma.com 2H NMR spectroscopy can be used for the analysis of enantiomeric purity. acs.orgnih.gov

Table 2: Quality Control Parameters for this compound

ParameterMethodTypical Specification
Chemical Purity HPLC, qNMR>98%
Isotopic Enrichment (¹³C) Mass Spectrometry, ¹³C-NMR>98 atom %
Isotopic Enrichment (¹⁵N) Mass Spectrometry, ¹⁵N-NMR>98 atom %
Enantiomeric Purity Chiral HPLC, 2H NMR>99% L-isomer
Residual Solvents GC-MSWithin specified limits
Elemental Analysis Combustion AnalysisConforms to theoretical values

It is also important to consider the stability of the isotopic label. For this compound, the ¹³C and ¹⁵N isotopes are stable and not prone to exchange under physiological conditions, which is a key advantage for tracer studies. acanthusresearch.com

Precursor and Labeling Optimization for Biosynthetic Incorporation in Biological Systems

In many experimental setups, particularly in proteomics and metabolic flux analysis, this compound is incorporated into proteins and other biomolecules biosynthetically by living cells. Optimizing this incorporation process is crucial for achieving high labeling efficiency and minimizing metabolic scrambling.

Precursor Selection:

Proline is a non-essential amino acid that can be synthesized by cells from precursors such as L-glutamate and L-ornithine. nih.gov When providing labeled L-proline in cell culture media, it is important to consider the endogenous synthesis pathways, as they can dilute the isotopic enrichment of the intracellular proline pool.

Strategies to Maximize Incorporation and Minimize Scrambling:

Media Formulation: The most common strategy for biosynthetic labeling is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In this method, the unlabeled ("light") L-proline in the culture medium is completely replaced with the labeled ("heavy") this compound. nih.gov

Preventing Arginine-to-Proline Conversion: A significant challenge in SILAC experiments is the metabolic conversion of labeled arginine to labeled proline, which can complicate data analysis. This can be prevented by supplementing the SILAC medium with a sufficient amount of unlabeled L-proline. nih.govnih.gov This saturates the proline synthesis pathway, minimizing the conversion from arginine.

Feeding Strategies: The timing and concentration of the labeled amino acid feed can influence the efficiency of incorporation. In some systems, a phased feeding strategy, where the labeled amino acid is introduced at a specific growth phase, can be beneficial. researchgate.netnih.gov

Cell Line Considerations: Different cell lines may have varying rates of amino acid uptake and metabolism. It is often necessary to optimize the labeling protocol for the specific cell line being used. nih.gov

Monitoring Incorporation: The efficiency of incorporation should be monitored to ensure that the cellular proteins are sufficiently labeled. This can be done by analyzing a small sample of cells or protein extract by mass spectrometry. nih.gov

Metabolic Scrambling:

Metabolic scrambling occurs when the isotopes from the labeled precursor are transferred to other molecules through interconnected metabolic pathways. nih.gov For example, the carbon and nitrogen atoms from this compound could potentially enter the tricarboxylic acid (TCA) cycle and be incorporated into other amino acids. While proline metabolism is somewhat distinct, understanding the potential for scrambling is important for the accurate interpretation of tracer data. nih.govnih.govmdpi.com The use of specific inhibitors of certain metabolic pathways can sometimes be employed to reduce scrambling, although this can also have unintended effects on cell physiology.

By carefully considering these factors, researchers can effectively utilize this compound for a wide range of biosynthetic labeling experiments, leading to valuable insights into complex biological processes.

Emerging Research Frontiers and Analytical Innovations

Development of Multi-Isotope and Positional Isotope Tracing for Complex Biological Systems

The use of dual-labeled L-Proline-13C5,15N is at the forefront of metabolic flux analysis, enabling researchers to simultaneously trace the flow of carbon and nitrogen atoms. This multi-isotope approach provides a more comprehensive view of metabolic networks than single-isotope tracers. nih.gov By tracking both elements, scientists can unravel the intricate interplay between carbon and nitrogen metabolism, which is crucial for synthesizing amino acids and nucleotides. nih.govembopress.org

High-resolution mass spectrometry is a key technology that allows for the resolution and measurement of metabolites containing different stable isotopes, such as 13C and 15N. nih.gov This capability is essential for multiplexing tracers, generating more information from a single experiment. nih.gov For instance, the simultaneous administration of 13C- and 15N-labeled tracers can elucidate nitrogen-carrying reactions in amino acid metabolism that would be missed with only a 13C tracer. nih.gov

Furthermore, the synthesis of L-proline isotopomers with labels at specific atomic positions (positional isotope tracing) allows for the dissection of competing metabolic pathways. kuleuven.beresearchgate.net When a substrate molecule is broken down, a positionally-labeled tracer transfers its isotope to specific products, enabling researchers to determine the relative activity of different enzymatic reactions branching from a single metabolite. kuleuven.be This technique has been instrumental in evaluating pathway activities in various biological systems. kuleuven.be

Integration of this compound Tracing with Multi-Omics Data (e.g., Proteogenomics, Metabolomics)

Isotope tracing with this compound is increasingly being integrated with large-scale 'multi-omics' datasets to provide a functional context to systemic biological changes. This compound is widely used in metabolomics and proteomics research. isotope.com By combining fluxomic data (the rate of metabolic reactions) gathered from the tracer with metabolomics (quantification of metabolites) and proteomics (quantification of proteins), researchers can build more accurate and predictive models of cellular function. researchgate.net

For example, in cancer metabolism research, tracing the fate of 13C-labeled glutamine (a precursor to proline) has been used to understand how cancer cells rewire their metabolism. researchgate.net When these tracer studies are combined with transcriptional profiling, they can link elevated expression of genes related to glutamine metabolism with increased utilization of glutamine for anabolic synthesis. researchgate.net

The use of this compound is also relevant in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique in quantitative proteomics. In SILAC, cells are cultured in media containing isotopically labeled amino acids, leading to the incorporation of these heavy amino acids into all newly synthesized proteins. This allows for the direct comparison of protein abundances between different cell populations by mass spectrometry.

Advancements in Data Processing and Computational Modeling for Isotopic Data Analysis

The complexity of data generated from multi-isotope tracing experiments necessitates sophisticated computational tools for analysis and interpretation. nih.gov A key challenge is correcting for naturally occurring isotopes and overlapping mass spectra, for which specialized computer programs have been developed. researchgate.net

Significant advancements have been made in extending the methods of 13C metabolic flux analysis (MFA) to handle the multivariate mass isotopomer distributions (MMIDs) that result from simultaneous carbon and nitrogen tracing. nih.gov These computational methods are crucial for simulating labeling experiments, fitting models to measured data, and performing statistical analysis to ensure the reliability of the results. nih.gov

Recent innovations include the development of Bayesian 13C15N‐MFA, a powerful computational approach for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes. embopress.org This method allows for rigorous statistical inference of net fluxes and reaction directionality. embopress.org Such advanced modeling techniques improve the quality of flux estimates and can even provide insights into the size of immeasurable metabolite pools. nih.gov

Advanced Analytical and Computational Techniques The table below summarizes key techniques and their significance in analyzing data from this compound tracing studies.

TechniqueDescriptionSignificance
High-Resolution Mass Spectrometry Analytical technique capable of resolving and quantifying mass isotopomers from different stable isotopes (e.g., 13C, 15N) in a single sample. nih.govEnables simultaneous multi-isotope tracing, maximizing the information obtained from a single experiment. nih.gov
Metabolic Flux Analysis (MFA) A computational framework used to quantify the rates (fluxes) of reactions in a metabolic network using isotope tracing data. nih.govProvides a detailed understanding of cellular metabolism under specific conditions.
Bayesian 13C15N‐MFA An advanced computational modeling approach that simultaneously quantifies both carbon and nitrogen fluxes using a statistical framework. embopress.orgAllows for rigorous statistical inference of reaction rates and directionality, improving the accuracy of metabolic models. embopress.org
Multivariate Mass Isotopomer Distribution (MMID) Analysis Computational methods designed to interpret the complex labeling patterns that arise from tracers with multiple isotopes. nih.govEssential for accurately calculating metabolic fluxes from dual-labeling experiments.

Application as a Certified Reference Standard in Quantitative Biological Assays

Beyond its use as a metabolic tracer, this compound serves as a critical internal standard in a variety of quantitative biological assays. medchemexpress.com Its high isotopic and chemical purity makes it an ideal certified reference material for mass spectrometry-based applications. isotope.com

In clinical mass spectrometry and metabolomics, stable isotope-labeled internal standards are essential for achieving accurate and reproducible quantification of endogenous metabolites. medchemexpress.com By adding a known amount of this compound to a biological sample, researchers can correct for variations in sample preparation and instrument response, thereby improving the precision of the measurement of unlabeled L-proline.

This compound is specifically utilized as an internal standard for applications such as newborn screening, where rapid and accurate quantification of amino acids is crucial for diagnosing metabolic disorders. medchemexpress.com Its distinct mass shift of +6 atomic mass units compared to the natural compound ensures that its signal does not overlap with the analyte of interest in mass spectrometry analysis.

Applications as a Reference Standard This table highlights the primary uses of this compound as a standard in quantitative analysis.

Application AreaRole of this compound
Clinical Mass Spectrometry Internal standard for the accurate quantification of L-proline in biological fluids. medchemexpress.com
Metabolomics Used as a standard to ensure data quality and enable absolute quantification of proline levels. isotope.com
Newborn Screening Serves as an internal standard in assays for detecting inborn errors of metabolism. medchemexpress.com
NMR-Based Research Used as a reference standard in nuclear magnetic resonance studies probing the structure and dynamics of biological macromolecules. isotope.comisotope.com

Q & A

Q. Best Practices

  • Metadata Inclusion : Report isotopic purity, storage conditions, and lot numbers .
  • Raw Data Archiving : Share MRM transition lists, NMR pulse sequences, and hydrolysis protocols .
  • Contradiction Analysis : If tracer incorporation rates deviate from expected values, cross-validate with alternative techniques (e.g., GC-MS vs. LC-MS) and audit isotopic purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.